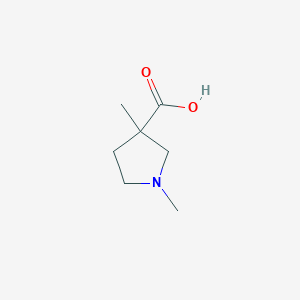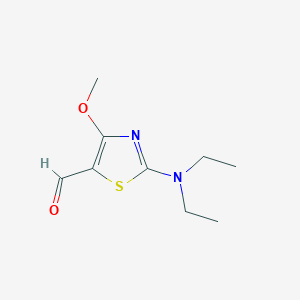
1,3-Dimethylpyrrolidine-3-carboxylic acid
説明
1,3-Dimethylpyrrolidine-3-carboxylic acid (DMPCA) is a carboxylic acid derived from the pyrrolidine family of compounds. DMPCA is a versatile molecule that has been studied for its wide range of applications in the fields of organic synthesis, medicine, and biochemistry. DMPCA has been used in the synthesis of various organic compounds, and its mechanism of action has been studied for its potential use in drug development. Additionally, DMPCA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
科学的研究の応用
Organic Synthesis
1,3-Dimethylpyrrolidine-3-carboxylic acid plays a significant role in organic synthesis. Its structure, containing both a carbonyl group and an amine, makes it a versatile intermediate. It can participate in various reactions such as substitution, elimination, and coupling, leading to the synthesis of complex organic molecules. This compound is particularly useful in the synthesis of small molecules and macromolecules that are pivotal in pharmaceuticals and agrochemicals .
Nanotechnology
In the realm of nanotechnology, 1,3-Dimethylpyrrolidine-3-carboxylic acid is utilized for surface modification of nanoparticles. The carboxylic acid group can interact with the surface of metallic nanoparticles or carbon nanostructures like nanotubes and graphene, enhancing their dispersion and incorporation into composite materials. This modification is crucial for developing nanomaterials with specific properties for use in electronics, catalysis, and energy storage .
Polymer Chemistry
The carboxylic acid group of 1,3-Dimethylpyrrolidine-3-carboxylic acid finds applications in polymer chemistry as well. It can act as a monomer, additive, or catalyst in the polymerization process. This contributes to the creation of synthetic or natural polymers with desired characteristics, such as increased durability, flexibility, or biodegradability. These polymers have broad applications ranging from medical devices to environmentally friendly packaging materials .
Proteomics Research
This compound is also a valuable biochemical in proteomics research. It can be used as a building block in peptide synthesis or as a reagent in the modification of proteins. Understanding protein structure and function is essential for drug discovery and the development of therapeutic treatments, making 1,3-Dimethylpyrrolidine-3-carboxylic acid a critical asset in this field .
Medicinal Chemistry
In medicinal chemistry, 1,3-Dimethylpyrrolidine-3-carboxylic acid is instrumental in drug design and development. Its structural features allow for the creation of drug candidates with potential activity against various diseases. Researchers can modify its framework to optimize drug properties such as potency, selectivity, and pharmacokinetics .
Agrochemistry
The agricultural sector benefits from the applications of 1,3-Dimethylpyrrolidine-3-carboxylic acid in the development of agrochemicals. It can be used to synthesize herbicides, pesticides, and fungicides that are more effective and environmentally friendly. This helps in improving crop protection and yield, contributing to sustainable agriculture practices .
特性
IUPAC Name |
1,3-dimethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)3-4-8(2)5-7/h3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXAABODWHHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273000 | |
| Record name | 1,3-Dimethyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912771-28-9 | |
| Record name | 1,3-Dimethyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1386550.png)





![(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386561.png)



![5-(chloromethyl)-2-(piperidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1386566.png)


